![molecular formula C14H9N3OS B5673700 (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5673700.png)

(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are often used in the development of pharmaceutical drugs .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through various methods. For instance, a series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were synthesized using a ring-closing reaction with acetic anhydride or acetic acid in the presence of trifluoroacetic acid as a catalyst .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The alkylation reaction of the lactam N–H bond on the pyrimidine-4-one ring can be carried out using propargylic bromide in dry acetonitrile in the presence of anhydrous potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can vary. For instance, all the potent compounds from a series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have a ClogP value less than 4 and a molecular weight less than 400 .Scientific Research Applications

- Key Finding : Among the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated the most potent antitumor activity against human pulmonary carcinoma cell line A549 .

- Compound : 4-Phenylthieno[2,3-b]pyridines were identified as selective PfGSK-3 inhibitors with antiplasmodial activity .

Antitumor Activity

Antimalarial Activity

Antifungal and Antibacterial Properties

Mechanism of Action

Target of Action

A structurally similar compound, 5-phenylthieno[2,3-d]pyrimidin-4-amine, has been reported to have antiviral and antiprotozoal activities .

Mode of Action

Based on the antiviral and antiprotozoal activities of the structurally similar compound, it can be inferred that it might interact with specific proteins or enzymes of the virus or protozoa, thereby inhibiting their replication or survival .

Biochemical Pathways

Given its potential antiviral and antiprotozoal activities, it may interfere with the life cycle of the virus or protozoa, affecting their replication or survival .

Result of Action

Based on the antiviral and antiprotozoal activities of the structurally similar compound, it can be inferred that it might inhibit the replication or survival of the virus or protozoa at the molecular and cellular levels .

Future Directions

properties

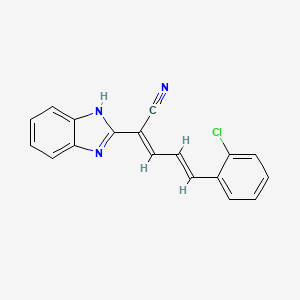

IUPAC Name |

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3OS/c15-6-7-17-9-16-13-12(14(17)18)11(8-19-13)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXUSTMBRFRGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)

![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)

![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)

![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)

![N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)

![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673671.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5673675.png)

![5,7-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5673705.png)